N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine
Overview
Description
N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C20H17NO5S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Modifications and Reactions
N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine has been utilized in chemical reactions for synthesizing specific compounds. For instance, it has been used in the N‐Chemoselective Arylsulfonylation of Tyrosine and (4‐Hydroxyphenyl)glycine Methyl Esters. The reaction, carried out in a THF/DMF solvent mix with sodium carbonate as a base, produced 2-arylsulfonamido esters with good yields and without racemization of the stereogenic carbon centers. This showcases its utility in creating specific molecular structures through chemoselective processes (Penso et al., 2003).
Enzyme Inhibition Studies
This compound derivatives have been explored as inhibitors of rat lens aldose reductase, an enzyme implicated in diabetic complications. This research aimed at finding effective inhibitors, with some derivatives showing higher inhibitory activity than N-(phenylsulfonyl)glycine itself, indicating the potential for therapeutic applications (Deruiter et al., 1989).
Environmental Studies
The compound has also been a subject of environmental studies. For example, its behavior in a municipal sewage treatment plant was analyzed to understand its degradation and formation of related compounds. This type of study is crucial for assessing the environmental impact and the fate of chemical substances in wastewater treatment processes (Krause & Schöler, 2000).
Interaction with Metal Ions
Research on the interaction between N-(phenylsulfonyl)glycine and metal ions like Cd 2+ and Zn 2+ has provided insights into the complexation behavior of these ions. Such studies are fundamental for understanding the chemical behavior of these compounds in various industrial and environmental contexts (Gavioli et al., 1991).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-20(23)15-21(27(24,25)19-9-5-2-6-10-19)16-11-13-18(14-12-16)26-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWBKUITZEYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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